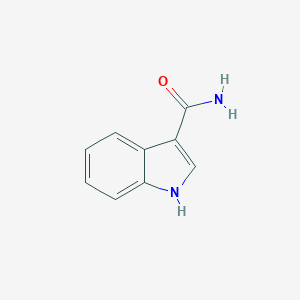

1H-indole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGKMZLPZFPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366920 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-85-5 | |

| Record name | 1H-indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-indole-3-carboxamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indole-3-Carboxamide

Abstract

This technical guide provides a comprehensive exploration of the methodologies and analytical interpretations integral to the crystal structure analysis of this compound. The indole scaffold is a cornerstone in medicinal chemistry, and a profound understanding of its three-dimensional architecture and intermolecular interactions is paramount for rational drug design and development. This document navigates through the essential stages of analysis, from crystal cultivation to advanced structural elucidation. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Significance of Crystalline Architecture

This compound (C₉H₈N₂O) is a derivative of indole, a privileged heterocyclic scaffold found in a vast array of biologically active compounds, including the essential amino acid tryptophan.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities.[2][3] The solid-state structure of an active pharmaceutical ingredient (API) directly influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Therefore, a meticulous analysis of its crystal structure is not merely an academic exercise but a foundational requirement in modern drug development.

This guide elucidates the process of determining and interpreting the crystal structure of this compound, focusing on the powerful insights gained from understanding its non-covalent interaction landscape, which ultimately governs the material's bulk properties.

The Foundational Step: Cultivation of Single Crystals

The journey of crystal structure analysis begins with its most critical prerequisite: the growth of high-quality single crystals. The goal is to encourage molecules to self-assemble from a disordered solution into a highly ordered, three-dimensional lattice, free of significant defects. For indole derivatives, slow evaporation from a suitable solvent is a robust and widely adopted method.[4][5]

Experimental Protocol: Slow Evaporation Crystallization

-

Purity Confirmation: Before crystallization, confirm the purity of the synthesized this compound powder using techniques like NMR and High-Performance Liquid Chromatography (HPLC). Impurities can inhibit or disrupt crystal growth.

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. High solubility may lead to rapid precipitation and poor crystal quality, while very low solubility can make crystallization impractically slow. Methanol is often a suitable starting point for indole derivatives.[4]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the selected solvent at room temperature or with gentle heating. Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation. An excessively fast evaporation rate leads to the formation of polycrystalline powder rather than single crystals.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once well-formed, block-like crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or loop.

The choice of solvent can significantly influence the resulting crystal habit (the external shape of the crystal) and can even lead to the formation of different polymorphic forms.[1]

Primary Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for SC-XRD Analysis

The process can be visualized as a logical sequence from sample preparation to final structural interpretation.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[4][6] The crystal is rotated, and the diffraction pattern (the positions and intensities of thousands of reflected X-ray spots) is recorded on a detector.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: An atomic model is built and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined.[4][5] The model is improved until the calculated diffraction pattern closely matches the observed one.

-

Validation: The final structure is validated using software tools to ensure it is chemically sensible and conforms to established crystallographic standards. The results are typically reported in a Crystallographic Information File (CIF).

Bulk Characterization: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the structure of a single perfect crystal, PXRD is essential for analyzing a bulk powder sample, making it invaluable for quality control in a manufacturing setting. It is used to confirm that the bulk material consists of the same crystalline phase identified by SC-XRD and to detect the presence of other polymorphs or impurities.[7]

The PXRD pattern of a pure crystalline substance is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). This experimental pattern can be compared directly to a pattern calculated from the SC-XRD result for definitive phase identification.[8]

Spectroscopic Correlation and Confirmation

Spectroscopic techniques provide complementary information that validates the molecular structure determined by diffraction methods.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly sensitive to the presence of specific functional groups and hydrogen bonding. For this compound, key vibrational bands are expected for the N-H stretch of the indole ring (typically 3450-3375 cm⁻¹), the N-H stretches of the primary amide, and the strong C=O stretch of the amide group.[2] A shift in the position of these bands, particularly the N-H and C=O stretches, compared to their theoretical values in a non-interacting state, provides strong evidence of hydrogen bonding in the crystal lattice.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent bonding framework of the molecule in solution, ensuring the correct chemical structure was crystallized.[10][11]

Analysis of the Crystal Structure: Decoding Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how individual molecules pack together. For this compound, with its multiple hydrogen bond donors (indole N-H, amide N-H₂) and acceptor (amide C=O), hydrogen bonding is the dominant intermolecular force dictating the supramolecular architecture.

Dominant Hydrogen Bonding Motifs

Based on the analysis of structurally related indole derivatives, a primary interaction motif involves the formation of centrosymmetric dimers.[9][12][13] In this arrangement, two molecules are linked by a pair of N-H···O hydrogen bonds between the amide groups, forming a robust R²₂(8) graph-set motif.

Caption: Predicted R²₂(8) hydrogen-bonded dimer in this compound.

These primary dimer units can then be further linked into chains or sheets by additional hydrogen bonds, likely involving the indole N-H donor and the amide carbonyl oxygen acceptor of an adjacent dimer. This creates a highly stable, interconnected network.

Quantitative Data Summary

The precise geometry of these interactions is critical. A table summarizing these parameters is essential for any crystallographic report.

| Interaction | D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| Amide Dimer | N-H···O | ~0.88 | ~2.1 | ~2.9 | ~165 |

| Indole Chain | N-H···O | ~0.88 | ~2.2 | ~3.0 | ~170 |

(Note: Data are representative values based on similar structures and require experimental determination for this compound.)

Other Non-Covalent Interactions

Beyond hydrogen bonding, weaker interactions contribute to the overall stability of the crystal lattice:

-

π-π Stacking: The planar, aromatic indole rings can stack on top of each other, an energetically favorable interaction.[1][12]

-

C-H···π Interactions: Weak hydrogen bonds can form between C-H groups and the electron-rich face of the indole rings.[12]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates crystal growth, diffraction physics, and chemical interpretation. A successful analysis, moving from a pure powder to a fully refined crystal structure, provides invaluable, atom-level insights. It reveals the precise molecular conformation and, crucially, the network of intermolecular interactions that define the solid-state properties of the compound. This knowledge is fundamental for controlling polymorphism, optimizing formulation strategies, and ultimately ensuring the development of safe and effective pharmaceuticals.

References

- Kerr, W. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives.

- Stolar, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17565–17575. [Link]

- Faydallah, H. M., et al. (2018). Synthesis, X-ray powder diffraction and DFT-D studies of indole-based compounds. RSC Advances, 8(3), 1547-1556. [Link]

- Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives.

- Eze, S. I., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

- Krishna, R., et al. (1999). N—H⋯π(indole) intermolecular interactions in 3,3'-benzylidenediindole.

- Ohki, M., et al. (1975). Crystal Structure of the Intermolecular Complex between 9-Ethyladenine and Indole. Bulletin of the Chemical Society of Japan. [Link]

- Kerr, W. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives.

- Kim, J-H., et al. (2021).

- Rizal, et al. (2008). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o723. [Link]

- Fun, H.-K., et al. (2008). 1H-Indole-3-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o555. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2192542, this compound. [Link]

- Singh, P., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.

- de Oliveira, M. F., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7, 53610-53649. [Link]

- Tariq, A., et al. (2021). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies.

- Kuroki, K., et al. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.

- PubChemLite. (n.d.). This compound (C9H8N2O). [Link]

- An-Najah Staff. (n.d.). organic compounds. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135555965, N'-Hydroxy-1H-indole-3-carboximidamide. [Link]

- Michalska, M., et al. (2023).

- ResearchGate. (n.d.).

- Asiri, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

- Al-Warhi, T., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]

- SpectraBase. (n.d.). INDOLE-3-CARBOXAMIDE. [Link]

- Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

- Lemmerer, A., et al. (2010). Hydrogen Bonding Patterns in a Series of 3-Spirocyclic Oxindoles. South African Journal of Chemistry, 63, 186-191. [Link]

- Al-Hourani, B. J., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(11). [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69867, Indole-3-Carboxylic Acid. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124519287, 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indole-3-carboxamide. [Link]

- ResearchGate. (n.d.). Hydrogen Bonding and Indoles. [Link]

- El-Borai, M. A., et al. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Kulkarni, P. M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(1), 89-93. [Link]

- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1361–1373. [Link]

- de la Torre, B. G., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS Infectious Diseases, 10(3), 960–971. [Link]

- ResearchGate. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsisinternational.org [rsisinternational.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. 1H-Indole-3-carbaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. Weak interactions in the crystal structures of two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

A Comprehensive Spectroscopic Guide to 1H-Indole-3-carboxamide: Elucidating Molecular Structure through NMR, IR, and MS Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for 1H-indole-3-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. As a foundational scaffold, a thorough understanding of its structural characteristics is paramount for the development of novel therapeutics. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The interpretation of this data is presented from the perspective of a Senior Application Scientist, blending theoretical principles with practical, field-proven insights to ensure both scientific accuracy and experimental relevance.

Introduction

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, with a carboxamide substituent at the C3 position of the indole nucleus. This structural motif is a common feature in a wide array of biologically active natural products and synthetic molecules. The amide functionality, capable of acting as both a hydrogen bond donor and acceptor, along with the indole core's ability to participate in various intermolecular interactions, makes this compound a valuable building block in the design of new pharmacologically active agents.

Accurate structural elucidation and characterization are the cornerstones of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to probe the molecular architecture of compounds like this compound. This guide will delve into the theoretical underpinnings of each technique and apply them to the practical interpretation of the spectral data, thereby providing a comprehensive and self-validating system for the characterization of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme for this compound will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectrum.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Spectral Data

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling constants can be predicted based on the analysis of closely related structures, such as indole-3-carboxylic acid and various N-substituted indole-3-carboxamides.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.0-12.0 | br s | - |

| H2 | ~8.1-8.3 | d | ~3.0 |

| H4 | ~8.0-8.2 | d | ~7.8 |

| H5 | ~7.1-7.3 | t | ~7.5 |

| H6 | ~7.0-7.2 | t | ~7.5 |

| H7 | ~7.4-7.6 | d | ~8.0 |

| CONH₂ | ~7.5 and ~7.0 | br s | - |

br s = broad singlet, d = doublet, t = triplet

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (H1): The proton attached to the indole nitrogen (H1) is expected to appear as a broad singlet at a significantly downfield chemical shift (around 11.0-12.0 ppm). This is due to the acidic nature of this proton and its involvement in hydrogen bonding.

-

Indole Ring Protons:

-

H2: The proton at the C2 position is anticipated to be a doublet in the region of 8.1-8.3 ppm, with a small coupling constant (around 3.0 Hz) due to coupling with the H1 proton.

-

H4 and H7: The protons on the benzene ring adjacent to the ring fusion (H4 and H7) are expected to be the most deshielded of the aromatic protons and will likely appear as doublets. H4 is typically found at a slightly more downfield position than H7.

-

H5 and H6: The protons at the C5 and C6 positions will appear as triplets in the more upfield region of the aromatic spectrum, resulting from coupling to their neighboring protons.

-

-

Amide Protons (CONH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shifts can be influenced by solvent and concentration.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. To aid in the assignment of signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum and reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹³C NMR Spectral Data

The following ¹³C NMR spectral data is sourced from the PubChem database.[3]

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 129.5 |

| C3 | 108.7 |

| C3a | 125.8 |

| C4 | 120.4 |

| C5 | 121.3 |

| C6 | 119.7 |

| C7 | 111.5 |

| C7a | 136.2 |

| C=O | 168.1 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the carboxamide group is the most deshielded carbon in the molecule, appearing at approximately 168.1 ppm.

-

Indole Ring Carbons:

-

C7a and C3a: The two quaternary carbons involved in the ring fusion (C7a and C3a) are found at 136.2 ppm and 125.8 ppm, respectively.

-

C2 and C3: The carbons of the pyrrole ring, C2 and C3, are observed at 129.5 ppm and 108.7 ppm. The C3 carbon, being attached to the electron-withdrawing carboxamide group, is shifted upfield relative to C2.

-

C4, C5, C6, and C7: The carbons of the benzene ring appear in the typical aromatic region between 111.5 ppm and 121.3 ppm. The specific assignments can be confirmed with two-dimensional NMR experiments such as HSQC and HMBC.

-

Figure 2. Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

Based on the known absorption frequencies of indole and amide functional groups, the following characteristic peaks are expected in the IR spectrum of this compound.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | Indole N-H Stretch |

| ~3350 and ~3180 | Strong, Broad | Amide N-H Stretch (asymmetric and symmetric) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1660-1680 | Strong | Amide I band (C=O Stretch) |

| ~1620 | Medium | Amide II band (N-H Bend) |

| ~1600, ~1470 | Medium to Weak | Aromatic C=C Stretch |

| ~740 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

Interpretation of the IR Spectrum

-

N-H Stretching Vibrations: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H stretching vibration. The primary amide group will exhibit two distinct N-H stretching bands, typically a stronger, broader absorption due to asymmetric and symmetric stretching.

-

C-H Stretching Vibrations: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

Carbonyl (C=O) Stretching: The most intense absorption in the spectrum is likely to be the amide I band, corresponding to the C=O stretching vibration, which is expected in the range of 1660-1680 cm⁻¹.

-

N-H Bending Vibration: The amide II band, arising from the N-H bending vibration, is expected around 1620 cm⁻¹.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to absorptions in the 1600-1470 cm⁻¹ region.

-

Out-of-Plane C-H Bending: A strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring of the indole nucleus.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to elucidate its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum Data

For this compound (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol .[3]

-

Molecular Ion Peak (M⁺): m/z = 160

-

Key Fragment Ions:

-

m/z = 144 ([M-NH₂]⁺)

-

m/z = 116 ([M-NH₂-CO]⁺)

-

m/z = 89

-

Interpretation of the Mass Spectrum

-

Molecular Ion: The mass spectrum should show a prominent molecular ion peak at m/z = 160, corresponding to the intact molecule with a single positive charge.

-

Fragmentation Pattern: The fragmentation of this compound is expected to be initiated by the loss of the amino group (-NH₂) as a neutral radical, resulting in a fragment ion at m/z = 144. Subsequent loss of carbon monoxide (CO) from this fragment would lead to the formation of an ion at m/z = 116. Further fragmentation of the indole ring can lead to smaller fragments, such as the ion at m/z = 89.

Figure 3. Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and self-validating framework for the structural elucidation of this compound. The combination of these techniques allows for the unambiguous confirmation of the molecular structure, providing essential information for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The predicted and interpreted spectroscopic data presented in this guide serve as a valuable reference for the characterization of this important heterocyclic compound and its derivatives. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would provide definitive assignments of all proton and carbon signals, further solidifying the structural analysis.

References

- Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (URL: [Link])

- Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (URL: [Link])

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737)

- 1-methyl-1H-indole-3-carboxamide - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])

- This compound | C9H8N2O | CID 2192542 - PubChem. (URL: [Link])

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - Indian Chemical Society. (URL: [Link])

- AM2201 8 Quinolinyl carboxamide - mzCloud. (URL: [Link])

- 1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (URL: [Link])

- Mass spectral studies of nitroindole compounds | TSI Journals. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: [Link])

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (URL: [Link])

- 1H-Indole-3-carboxaldehyde - the NIST WebBook. (URL: [Link])

- Coupling constants for 1H and 13C NMR. (URL: [Link])

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (URL: [Link])

- FT-IR spectrum of control indole. | Download Scientific Diagram. (URL: [Link])

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. (URL: [Link])

- (PDF)

- Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identific

- Typical IR Absorption Frequencies For Common Functional Groups. (URL: [Link])

Sources

- 1. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C9H8N2O | CID 2192542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Biological Activity Screening of 1H-Indole-3-Carboxamide Libraries

Preamble: The Enduring Potential of the Indole Scaffold

The 1H-indole ring system is a quintessential "privileged structure" in medicinal chemistry. Its presence in a multitude of natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[1] Specifically, the 1H-indole-3-carboxamide scaffold offers a synthetically tractable framework with a rich three-dimensional architecture, making it an ideal starting point for the construction of diverse chemical libraries. These libraries have yielded compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2]

This guide provides a comprehensive, field-proven framework for the systematic screening of this compound libraries. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to elucidate the underlying rationale—the why—behind each critical step. Our objective is to empower you to design and execute a robust screening campaign that is not only efficient but also self-validating, minimizing wasted resources on misleading artifacts and focusing on the compounds with genuine therapeutic potential.

Part 1: Foundational Strategy - Designing a Validating Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The primary goal is to systematically reduce a large library to a small number of high-quality, validated hits that can serve as the foundation for a lead optimization program.[3] The entire workflow must be designed to rigorously challenge the initial findings at each step, ensuring that only the most promising and mechanistically sound compounds advance.

The journey from a library of thousands to a handful of leads follows a well-defined path: High-Throughput Screening (HTS) identifies initial "hits," which then undergo a meticulous Hit-to-Lead (H2L) process involving confirmation and optimization.[4][5]

Below is a logical representation of a robust screening cascade, which will form the structural basis of this guide.

Caption: A robust, multi-phase screening cascade for drug discovery.

Part 2: Library Integrity - The Prerequisite for Success

The adage "quality in, quality out" is paramount in HTS.[6] The analytical quality of the compound library directly impacts the reliability of screening results, as poor quality can lead to false positives or negatives.[7] Before initiating any screen, rigorous quality control (QC) of the this compound library is mandatory.

Core QC Protocols

Each compound plate designated for screening should be subjected to a QC process to verify identity, purity, and concentration.

-

Identity and Purity Confirmation : A representative subset of the library (e.g., 5-10% of compounds) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to confirm that the molecular weight matches the expected structure and that the purity is above an acceptable threshold, typically >90%.[]

-

Concentration Verification : For DMSO-solubilized libraries, ensuring accurate concentration is crucial. Techniques like acoustic auditing can non-invasively monitor fluid volumes in microplates.[9]

-

Stability and Solubility Assessment : Indole-3-carboxamides can sometimes suffer from poor solubility. Visual inspection for precipitation is a simple but effective first step.[10] Automated imaging systems can perform this analysis rapidly across entire plate sets.[9][10] Compounds should be assessed for stability in the assay buffer over the time course of the experiment.

Part 3: The Primary Campaign - Casting a Wide, Intelligent Net

The primary high-throughput screen (HTS) is designed to test every compound in the library to identify initial "hits."[4] This is typically performed at a single, relatively high concentration (e.g., 10-20 µM) to maximize the chances of detecting activity.

Assay Selection: Biochemical vs. Cell-Based

The choice of assay format is the most critical decision in this phase and depends entirely on the biological question being asked.

-

Biochemical (Target-Based) Assays : These cell-free assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[11] They are ideal when the molecular target is known (e.g., screening for inhibitors of a specific kinase).

-

Causality: The primary advantage is the unambiguous attribution of activity to a specific target, simplifying subsequent mechanism-of-action studies. However, these assays provide no information on cell permeability or off-target effects.[12]

-

-

Cell-Based (Phenotypic) Assays : These assays measure a compound's effect on a cellular phenotype, such as cell death, proliferation, or the activation of a signaling pathway.[11] They are invaluable for complex biological processes or when the specific target is unknown.

-

Causality: Cell-based assays offer greater physiological relevance, as they simultaneously probe for compound permeability, stability in a cellular context, and potential cytotoxicity.[12][13] A key challenge is that the direct molecular target of an active compound is not immediately known, requiring extensive follow-up studies.[11]

-

Case Study: Screening for Anticancer Activity Given that indole derivatives frequently exhibit anticancer properties, a common primary screen is a cell viability assay.[14][15] The MTT assay is a robust, colorimetric method suitable for HTS that measures the metabolic activity of cells, which correlates with cell viability.[14]

Experimental Protocol: High-Throughput MTT Assay for Cytotoxicity

This protocol is designed for screening a this compound library in a 384-well format against a cancer cell line (e.g., HCT-116, colon cancer).[16]

1. Cell Plating:

-

Culture HCT-116 cells to ~80% confluency.

-

Trypsinize, neutralize, and count the cells.

-

Dilute the cell suspension to a pre-optimized density (e.g., 2,500 cells/50 µL) in complete culture medium.

-

Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom tissue culture plate.

-

Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]

2. Compound Addition:

-

Prepare "assay-ready" plates by diluting the library stock (typically 10 mM in DMSO) to an intermediate concentration.

-

Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50-100 nL) of each library compound and controls (DMSO for negative control, a known cytotoxic agent like staurosporine for positive control) to the cell plates. This results in a final screening concentration of ~10 µM.

3. Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO2. The duration should be sufficient to observe significant changes in cell proliferation.[17]

4. Assay Readout:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[18]

-

Add 5 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Add 50 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Incubate the plate overnight in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.[14]

5. Data Analysis:

-

Normalize the data using the controls: % Inhibition = 100 * (1 - [OD_compound - OD_positive_control] / [OD_negative_control - OD_positive_control]).

-

A "hit" is defined as any compound exceeding a specific inhibition threshold, typically 3 standard deviations from the mean of the negative controls.

Part 4: Hit Triage - Separating Wheat from Chaff

The output of a primary HTS is a list of "primary hits," which inevitably contains a high proportion of false positives.[3][6] The next phase is a rigorous triage designed to eliminate these artifacts efficiently and build confidence in the remaining compounds.

Caption: A streamlined workflow for hit triage and confirmation.

Hit Confirmation and Potency Determination

The first step is to confirm the activity of the primary hits and determine their potency.[20]

-

Protocol: Cherry-pick the primary hit compounds from the library. Prepare a series of dilutions (typically 8-10 points, 3-fold dilutions) and re-test them in the primary assay to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated.

-

Causality: This step validates the initial hit and eliminates compounds that are not reproducible. The shape of the dose-response curve can also provide clues about potential issues; steep or shallow curves may indicate toxicity, aggregation, or poor solubility.[6]

Eliminating Promiscuous Compounds and PAINS

A significant source of false positives comes from compounds that interfere with the assay technology itself or inhibit targets non-specifically.[3] These are often referred to as Pan-Assay Interference Compounds (PAINS).[2][21]

-

Mechanism of Interference: PAINS often contain reactive chemical motifs that can covalently modify proteins, act as redox cyclers, or aggregate to sequester the target protein.[15][21] For fluorescence-based assays, the intrinsic fluorescence of a compound can also create a false signal.[22]

-

Triage Strategy:

-

Computational Filtering: Before extensive wet-lab work, filter the hit list against known PAINS substructure databases. This is a rapid in silico method to flag problematic chemotypes.[22]

-

Orthogonal Assays: Re-test the hits in an assay that measures the same biological endpoint but uses a different detection technology.[3][23] For example, if the primary cytotoxicity screen was an MTT (absorbance) assay, an orthogonal assay could be a CellTiter-Glo (luminescence) assay, which measures ATP levels as an indicator of viability. A true hit should be active in both assays; an artifact that interferes with the MTT chemistry will likely be inactive in the luminescence assay.[24]

-

Counter-Screens: These are designed to identify non-specific activity.[23] If screening for a kinase inhibitor, a counter-screen would involve testing the hits against an unrelated kinase to assess selectivity. For cell-based screens, a counter-screen against a non-target cell line can reveal general cytotoxicity.

-

Biophysical Validation: Confirming Direct Target Engagement

For target-based screens, it is crucial to prove that a hit compound physically binds to its intended target.[3] Biophysical methods provide this direct evidence.

-

Surface Plasmon Resonance (SPR): An optical technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time. It provides data on binding affinity (KD) and kinetics.

-

Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in a protein's melting temperature upon ligand binding.[3] A positive shift indicates that the compound stabilizes the protein, confirming a direct interaction.

Part 5: The Gateway to Lead Optimization - Early ADME and SAR

Validated hits are the starting points for the Hit-to-Lead (H2L) process, where medicinal chemistry is used to improve potency, selectivity, and drug-like properties.[1]

Early ADME Profiling

Before committing significant resources to synthesizing analogs, it's vital to assess the initial absorption, distribution, metabolism, and excretion (ADME) properties of the validated hits.[25] A potent compound with poor metabolic stability or permeability is a poor candidate for further development. A standard panel of in vitro ADME assays is typically run at this stage.[26][27]

| ADME Parameter | In Vitro Assay | Rationale & Interpretation |

| Metabolic Stability | Liver Microsomal Stability Assay[25][26] | Measures the rate of metabolism by key drug-metabolizing enzymes (Cytochrome P450s). A high clearance rate suggests the compound will have a short half-life in vivo. |

| Permeability | Caco-2 or PAMPA Assay | Assesses a compound's ability to cross a cell monolayer, predicting its potential for oral absorption. |

| CYP450 Inhibition | CYP Inhibition Assay (e.g., 3A4, 2D6)[26] | Evaluates the risk of the compound causing drug-drug interactions by inhibiting major CYP enzymes. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the solubility of the compound in a physiological buffer. Poor solubility can hinder absorption and lead to unreliable assay results. |

Foundational Structure-Activity Relationship (SAR) Analysis

SAR is the process of systematically modifying a molecule's structure to understand how these changes affect its biological activity.[28] The goal is to identify which parts of the this compound scaffold are essential for activity (the pharmacophore) and which can be modified to improve properties.[1][28]

-

Workflow:

-

Analog Procurement: Purchase commercially available analogs of the validated hit compounds.[29]

-

Core Scaffolding: Synthesize simple modifications to the core structure (e.g., substitutions on the indole ring or the carboxamide's phenyl group).

-

Iterative Testing: Test these new analogs in the primary and orthogonal assays to see if the modifications improve potency, reduce off-target activity, or enhance ADME properties.[30]

-

This iterative cycle of design, synthesis, and testing is the engine of lead optimization, transforming a micromolar hit into a nanomolar lead compound with a promising preclinical profile.[30]

Conclusion

The screening of this compound libraries represents a fertile ground for the discovery of novel therapeutic agents. Success, however, is not a matter of chance. It is the product of a meticulously planned and rigorously executed strategy. By integrating stringent library QC, selecting biologically relevant primary assays, and employing a multi-faceted hit validation cascade that aggressively weeds out artifacts, researchers can dramatically increase the probability of identifying high-quality, developable hits. This guide provides the technical framework and underlying scientific rationale to build such a campaign, ensuring that the promising potential of the indole scaffold is translated into tangible starting points for the next generation of medicines.

References

- Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (n.d.). Bentham Science.

- Dalvie, D., O'Donnell, J. P., & Di, L. (2006). Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection. Current Drug Discovery Technologies, 3(1), 17-30. [Link]

- Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.

- Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA.

- Shukla, S. J., Huang, R., Sakamuru, S., et al. (2020). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 33(4), 1045-1060. [Link]

- Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Yasgar, A., Shinn, P., Jadhav, A., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Biomolecular Screening, 16(10), 1238-1248. [Link]

- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.

- An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 798-803. [Link]

- Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.

- Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.

- Dahlin, J. L., Walters, M. A. (2014). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 19(6), 709-725. [Link]

- From gene to validated and qualified hits. (n.d.). AXXAM.

- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024).

- Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.

- Hit confirmation for Lead Generation in Drug Discovery. (n.d.). Pelago Bioscience.

- AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter.

- Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

- How to Choose the Right Biochemical Assay for Drug Discovery. (2023). BellBrook Labs.

- Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1509-1512. [Link]

- Yasgar, A., Shinn, P., Jadhav, A., et al. (2011). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. Journal of Biomolecular Screening. [Link]

- MTT Assay Protocol. (n.d.). Springer Nature Experiments.

- A new enzyme-coupled fluorescence assay for ADP detection. (2016). PubMed. [Link]

- Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

- Compound Libraries. (n.d.). Charles River Laboratories.

- Structure Activity Relationship Analysis and Development. (n.d.). CD ComputaBio.

- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.

- Hevener, K. E., Pesavento, R., Ren, J., & Lee, H. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 265-309. [Link]

- Hit Identification. (n.d.). Vipergen.

- Stork, C., Lisurek, M., & Bajorath, J. (2019). Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. ACS Omega, 4(1), 1954-1963. [Link]

- Hevener, K. E., & Lee, H. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Topics in Medicinal Chemistry, 13(9), 1048-1060. [Link]

- Zang, R., Li, D., Tang, I., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

- Hit confirmation, hit validation. (n.d.). GARDP Revive.

- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A review for cell-based screening methods in drug discovery. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science.

- Gaining confidence in high-throughput screening. (2012). Proceedings of the National Academy of Sciences, 109(5), 1361-1362. [Link]

- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

- Sadybekov, A. A., Sadybekov, A. V., & Alexanian, M. G. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(11), 2659-2670. [Link]

- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481-490. [Link]

- Cell-based assays on the rise. (2022). BMG LABTECH.

Sources

- 1. excelra.com [excelra.com]

- 2. researchgate.net [researchgate.net]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifescienceglobal.com [lifescienceglobal.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pelagobio.com [pelagobio.com]

- 21. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. axxam.com [axxam.com]

- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. labs.iqvia.com [labs.iqvia.com]

- 27. criver.com [criver.com]

- 28. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 29. bellbrooklabs.com [bellbrooklabs.com]

- 30. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]

The 1H-Indole-3-Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold

The 1H-indole-3-carboxamide core is a recurring motif in a vast array of biologically active molecules, solidifying its status as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, characterized by a fused benzene and pyrrole ring system, provide an ideal framework for designing compounds that can interact with a multitude of biological targets with high affinity and specificity.[1][2][3] The indole ring itself is prevalent in nature, found in essential amino acids like tryptophan and neurotransmitters such as serotonin, which hints at its inherent biocompatibility and recognition by physiological systems.[2][4] The carboxamide moiety at the 3-position is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.[1] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of this compound derivatives, offering insights for the design and development of next-generation therapeutics.

Synthetic Strategies: Building the Core

The synthesis of this compound derivatives is a well-established field, with numerous methodologies available to access a diverse range of analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring and the nature of the amide substituent.

General Synthetic Workflow

A common and straightforward approach involves the coupling of a suitably substituted indole-3-carboxylic acid with a primary or secondary amine. This amidation reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of N-benzyl-1H-indole-3-carboxamide, a simple yet illustrative example of the amidation process.

Materials:

-

1H-Indole-3-carboxylic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DCC (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Dilute the filtrate with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-1H-indole-3-carboxamide.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The versatility of this scaffold is further enhanced by the numerous methods available for the synthesis of the indole-3-carboxylic acid precursor itself, often starting from commercially available indoles or through classical indole syntheses like the Fischer or Reissert methods.[3] More advanced one-pot procedures have also been developed for the efficient synthesis of complex 2-amino-indole-3-carboxamides.[5]

Caption: Inhibition of the EGFR signaling pathway by indole-3-carboxamide derivatives.

-

Other Anticancer Mechanisms: Beyond kinase inhibition, indole-3-carboxamide derivatives have shown promise in targeting other cancer-related pathways. For example, indole-3-carbinol and its derivatives have been shown to suppress the proliferation of various cancer cell lines by impacting a wide range of signaling pathways that govern cell cycle progression and survival. [6][7]Some derivatives have also been investigated as topoisomerase inhibitors. [8]

Antiviral Activity

The emergence of new and re-emerging viral diseases has spurred the search for novel antiviral agents. The indole-3-carboxamide scaffold has proven to be a valuable starting point for the development of such compounds. Notably, a derivative of indole-3-carboxylic acid has demonstrated significant in vitro antiviral activity against SARS-CoV-2. [9][10]This compound was found to inhibit viral replication and suppress the formation of syncytia induced by the viral spike protein. [9][10]Furthermore, indole-3-carbinol has also been reported to have in vitro antiviral activity against SARS-CoV-2, including the Omicron variant. [11]

Neurodegenerative Diseases

The neuroprotective properties of indole derivatives make them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. [4][12]Aminoindole carboxamide-based compounds have been developed to modify the tau protein and alpha-synuclein, which are involved in the formation of neurofibrillary tangles and Lewy bodies, respectively. [13]Indole-3-carbinol and its metabolite, diindolylmethane (DIM), have also been shown to exhibit neuroprotective effects by activating antioxidant defense mechanisms. [14]

Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for potent and selective biological activity.

Key SAR Insights

-

Substitution on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly impact activity. For example, in a series of indole-2-carboxamides with anti-Trypanosoma cruzi activity, small, electron-donating groups at the 5-position were found to be favorable for potency. [15]* Amide Substituents: The group attached to the amide nitrogen is a critical determinant of biological activity and can be extensively modified to optimize interactions with the target protein. Studies on indole-3-carboxamides as cannabinoid CB1 receptor agonists have shown that the nature of the amide side chain is crucial for potency. [16]* Conformational Constraints: Introducing conformational rigidity into the molecule can lead to increased potency and selectivity. This has been demonstrated in the design of bicyclic and tricyclic analogs of indole-3-carboxamides as cannabinoid receptor agonists. [16][17]

Pharmacokinetic Profile

The pharmacokinetic properties of indole-3-carboxamide derivatives can vary widely depending on their specific chemical structures. In vitro studies on synthetic cannabinoid receptor agonists based on this scaffold have shown that they are often rapidly metabolized but also highly protein-bound, which can influence their in vivo clearance. [18][19]Studies on indole-3-carbinol have shown that it is rapidly absorbed and distributed, with its metabolites persisting in tissues for a longer duration. [20][21] Table 1: Summary of Biological Activities of Selected this compound Derivatives

| Derivative Class | Target/Mechanism | Therapeutic Area | Key Findings | Reference(s) |

| N-Aryl Indole-3-Carboxamides | EGFR Inhibition | Anticancer | Potent activity against EGFR-overexpressing cancer cell lines. | [22] |

| Indole-3-Carboxylic Acid Esters | SARS-CoV-2 Replication Inhibition | Antiviral | Complete inhibition of SARS-CoV-2 replication in vitro. | [9][10] |

| Aminoindole Carboxamides | Tau and Alpha-Synuclein Modification | Neurodegenerative Diseases | Potential to modify protein aggregation in Alzheimer's and Parkinson's. | [13] |

| Bicyclic Piperazine Analogs | CB1 Receptor Agonism | Pain Management (potential) | Potent antinociceptive activity in vivo. | [17] |

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the quest for new and improved therapies. Future efforts will likely focus on the development of more selective and potent compounds through structure-based drug design and the use of novel synthetic methodologies. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The versatility and proven track record of the this compound scaffold firmly establish it as a cornerstone of modern drug discovery, with the potential to yield novel treatments for a wide range of human diseases.

References

- Bentham Science Publishers. (2018). Design, Synthesis and Biological Evaluation of a Novel Series of Indole-3-Carboxamide Derivatives for Cancer Treatment as EGFR Inhibitors. Bentham Science Publishers.

- Anonymous. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source Not Available.

- Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed.

- Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.

- Anonymous. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

- Tsyshkova, N., et al. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source Not Available.

- Kim, Y. S., et al. (n.d.). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PMC - NIH.

- Anonymous. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH.

- Deng, H., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

- Ghafouri, H., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central.

- Yildirim, S., et al. (n.d.). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed.

- Deng, H., et al. (2010). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. PubMed.

- Stresser, D. M., et al. (n.d.). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. PubMed.

- Anonymous. (n.d.). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub.

- Yildirim, S., et al. (2025). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. ResearchGate.

- Weng, J. R. (n.d.). Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. Semantic Scholar.

- El-Sawy, E. R., et al. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

- Anonymous. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Li, J., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed.

- Anonymous. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.

- Sharma, P., et al. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.

- Anonymous. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed Central - NIH.

- Anonymous. (2022). Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity. ResearchGate.

- Anderton, M. J., et al. (2004). Pharmacokinetics and Tissue Disposition of Indole-3-carbinol and Its Acid Condensation Products after Oral Administration to Mice. AACR Journals.

- Purdue OTC. (n.d.). Treatment of Alzheimer's and Parkinson's through Aminoindole Carboxamide Derivatives. Purdue OTC.

- de Sousa, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.

- Anonymous. (n.d.). The structure-activity relationship (SAR) of the novel indole... ResearchGate.

- Ghafouri, H., et al. (2020). (PDF) Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. ResearchGate.

- Anonymous. (n.d.). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Source Not Available.

- Anonymous. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.

- Anonymous. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

- Peer, B. H., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH.

Sources

- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijrpr.com [ijrpr.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. | Semantic Scholar [semanticscholar.org]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inventions.prf.org [inventions.prf.org]

- 14. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market | MDPI [mdpi.com]

- 20. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. benthamdirect.com [benthamdirect.com]

Physical and chemical properties of 1H-indole-3-carboxamide

An In-Depth Technical Guide to 1H-Indole-3-Carboxamide: Physicochemical Properties and Experimental Analysis

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic indole structure substituted with a carboxamide group at the 3-position. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The indole ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals, acting as a versatile pharmacophore. The carboxamide group further enhances its ability to form hydrogen bonds, a critical interaction for molecular recognition at biological targets.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but also the experimental context and procedural rationale necessary for its practical application in a laboratory setting. We will delve into its structural attributes, solubility, acidity, spectral characteristics, and safe handling protocols, underpinned by field-proven experimental methodologies.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these parameters is the first step in rational drug design and development.

Structural and Molecular Data

The molecular structure consists of a fused benzene and pyrrole ring system (indole), with a primary carboxamide group (-CONH₂) attached to the C3 position of the pyrrole ring.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[1] |

| Molecular Weight | 160.18 g/mol | Sigma-Aldrich |

| CAS Number | 1670-85-5 | PubChem[1] |

| Melting Point | 201 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 457.6 ± 18.0 °C at 760 mmHg | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChIKey | LSGKMZLPZFPAIN-UHFFFAOYSA-N | PubChem[1] |

Solubility Profile: A Critical Parameter for Bioavailability

Solubility is a crucial determinant of a compound's suitability for therapeutic applications, influencing its absorption, distribution, and overall bioavailability. The "like dissolves like" principle is a useful starting point; the polar carboxamide and N-H groups suggest potential solubility in polar solvents, while the aromatic indole core contributes nonpolar character.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[2] The causality behind this protocol is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours).[2] This extended agitation ensures the dissolution process reaches equilibrium. Preliminary time-course experiments can validate the minimum time required.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is the most robust method to avoid aspirating solid particles.[3]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Prepare a standard curve using solutions of the compound at known concentrations to ensure accurate quantification of the sample.[3]

-

Reporting: Express the solubility in units such as mg/mL or µM.

Caption: A generalized workflow for determining equilibrium solubility.

Acid-Base Properties: pKa Determination

The pKa value(s) of a molecule are fundamental to predicting its ionization state at a given pH. This is critical in drug development, as the charge of a molecule affects its solubility, permeability across biological membranes, and interaction with target proteins. This compound has two primary sites for ionization: the weakly acidic indole N-H proton and the potential for protonation of the amide group under strongly acidic conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration